1-Benzoylmethyl-4-piperonylpiperazine dihydrochloride
CAS No.: 6761-63-3
Cat. No.: VC18455420
Molecular Formula: C20H24Cl2N2O3
Molecular Weight: 411.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6761-63-3 |
|---|---|
| Molecular Formula | C20H24Cl2N2O3 |
| Molecular Weight | 411.3 g/mol |
| IUPAC Name | 2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-1-phenylethanone;dihydrochloride |
| Standard InChI | InChI=1S/C20H22N2O3.2ClH/c23-18(17-4-2-1-3-5-17)14-22-10-8-21(9-11-22)13-16-6-7-19-20(12-16)25-15-24-19;;/h1-7,12H,8-11,13-15H2;2*1H |
| Standard InChI Key | BISFWKGTCGWFED-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC(=O)C4=CC=CC=C4.Cl.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s piperazine backbone is a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. Substitutions include:
-
Benzoylmethyl group: A phenyl ketone () attached to a methylene () linker at position 1.
-
Piperonyl group: A 3,4-methylenedioxybenzyl moiety () at position 4 .
The dihydrochloride salt form () improves aqueous solubility, critical for in vitro and in vivo studies . Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 411.3 g/mol | |
| Solubility | High in polar solvents (e.g., water) | |
| Boiling Point | 147–149°C at 2 mmHg (analog) | |
| Melting Point | 36–40°C (free base analog) |
Synthesis and Chemical Behavior
Synthetic Pathways
The synthesis typically involves sequential alkylation and acylation reactions:
-
Piperazine ring formation: Base-catalyzed cyclization of ethylene diamine derivatives.
-
Benzoylmethyl introduction: Acylation with benzoyl chloride followed by methylene linkage.
-
Piperonyl substitution: Alkylation using piperonyl bromide or chloride .
-
Salt formation: Treatment with hydrochloric acid to yield the dihydrochloride .
Reactivity and Stability
The compound exhibits reactivity typical of piperazine derivatives:
-
Nucleophilic substitution: At secondary amine sites.
-
Acid-base reactions: Protonation/deprotonation at nitrogen centers .
Stability is influenced by the electron-withdrawing benzoyl group, which reduces susceptibility to oxidative degradation .
Comparative Analysis with Related Compounds
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume